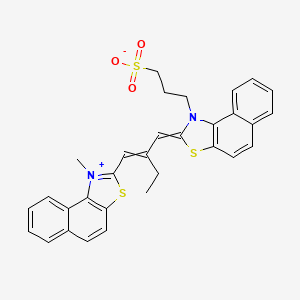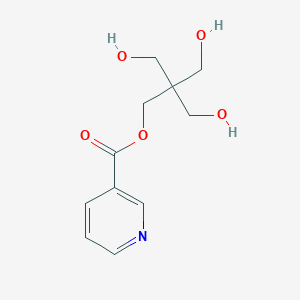
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl group, a methyl group, and an imidazolium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. The key steps include:
Imidazole Formation: The formation of the imidazole ring through cyclization reactions.
Quaternization: The conversion of the imidazole to an imidazolium ion by reaction with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(3,4-dichlorophenyl)-5-methyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-ethyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-butylimidazol-1-iumchloride
Uniqueness
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is unique due to its specific substitution pattern and the presence of the imidazolium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
29510-76-7 |
|---|---|
Fórmula molecular |
C13H14Cl4N2 |
Peso molecular |
340.1 g/mol |
Nombre IUPAC |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


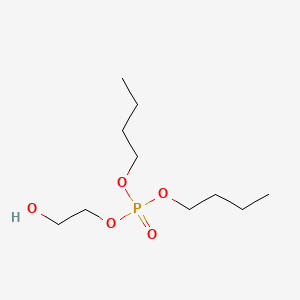


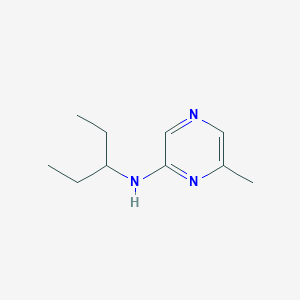
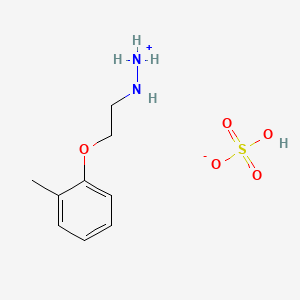
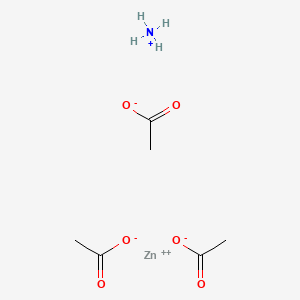
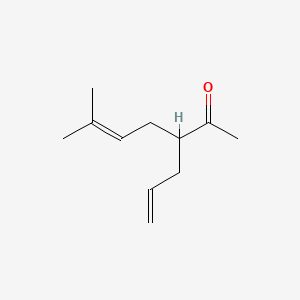

![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
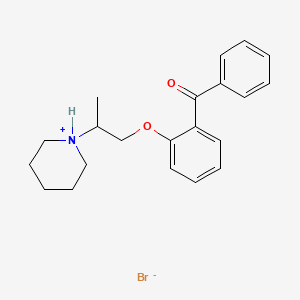
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
